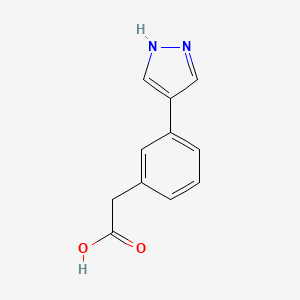

2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-[3-(1H-pyrazol-4-yl)phenyl]acetic acid |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5H2,(H,12,13)(H,14,15) |

InChI Key |

URSYEFFCGHTXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)CC(=O)O |

Origin of Product |

United States |

Structural Characterization Techniques in 2 3 1h Pyrazol 4 Yl Phenyl Acetic Acid Research

Spectroscopic Analysis for Compound Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For "2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid," both ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons on the phenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling with neighboring protons. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would likely appear as a singlet, while the protons on the pyrazole (B372694) ring would have characteristic shifts. The acidic proton of the carboxylic acid group would be observed as a broad singlet, often at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield shift (around 170-180 ppm). The sp²-hybridized carbons of the phenyl and pyrazole rings would appear in the aromatic region (approximately 110-150 ppm), while the sp³-hybridized methylene carbon would be found in the upfield region of the spectrum.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | > 10 | Broad Singlet | -COOH |

| Phenyl Ring | 7.2 - 7.8 | Multiplet | Ar-H |

| Pyrazole Ring | 7.5 - 8.0 | Singlet/Doublet | Pyrazole-H |

| Methylene | ~ 3.6 | Singlet | -CH₂- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | 170 - 180 | -COOH |

| Phenyl & Pyrazole Rings | 110 - 150 | Ar-C & Pyrazole-C |

| Methylene | 35 - 45 | -CH₂- |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. A strong, sharp absorption peak around 1700 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching vibration of the pyrazole ring would be expected to appear in the region of 3100-3500 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Vibrations associated with the C=C and C=N bonds of the aromatic and pyrazole rings would appear in the 1400-1600 cm⁻¹ region.

Expected Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 |

| Pyrazole | N-H Stretch | 3100-3500 |

| Aromatic/Pyrazole | C=C and C=N Stretch | 1400-1600 |

| Aromatic/Alkane | C-H Stretch | 2850-3100 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For "this compound," mass spectrometry would be used to determine the molecular weight and gain insights into the molecule's structure through its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion would lead to the formation of characteristic fragment ions. A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group (-COOH), resulting in a significant peak. Another likely fragmentation would involve cleavage of the bond between the phenyl ring and the acetic acid side chain. The high-resolution mass spectrometry (HRMS) technique would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Predicted Mass Spectrometry Fragmentation for this compound:

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M - COOH]⁺ | M - 45 | Loss of carboxylic acid group |

| [M - CH₂COOH]⁺ | M - 59 | Loss of acetic acid side chain |

X-ray Crystallography for Definitive Structural Elucidation

A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the atoms can be determined. The crystal structure would reveal the planarity of the phenyl and pyrazole rings and the dihedral angle between them. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The carboxylic acid and the N-H group of the pyrazole are potential hydrogen bond donors and acceptors, which could lead to the formation of extended networks in the solid state.

Although a specific crystal structure for "this compound" is not available in the public domain at the time of this writing, analysis of similar pyrazole-containing structures suggests that the pyrazole ring is typically planar. chegg.com The orientation of the phenyl and pyrazole rings relative to each other would be a key feature of the molecular conformation.

Pharmacological and Biological Investigations of 2 3 1h Pyrazol 4 Yl Phenyl Acetic Acid and Congeners

In Vitro Biological Screening Platforms for Pyrazolyl Phenylacetic Acid Derivatives

The discovery of biologically active pyrazolyl phenylacetic acid derivatives relies on a variety of robust in vitro screening platforms. These platforms are essential for initial hit identification from compound libraries and for elucidating structure-activity relationships (SAR) during lead optimization.

A primary screening method involves target-based enzymatic assays. mdpi.com These assays directly measure the ability of a compound to inhibit the activity of a specific, isolated enzyme. For instance, derivatives are evaluated for anti-diabetic potential by measuring the inhibition of α-glucosidase and α-amylase. mdpi.com The inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%, is a key metric derived from these screens. Spectrophotometric methods are commonly employed, for example, by monitoring the enzymatic degradation of a substrate like dihydrofolic acid to tetrahydrofolic acid for Dihydrofolate Reductase (DHFR) at a specific wavelength. researchgate.net

Cell-based assays provide a more complex biological context, evaluating a compound's effect on whole cells. A prominent example is the U.S. National Cancer Institute's (NCI) screening program, where compounds are tested for antiproliferative activity against a panel of 60 different human tumor cell lines. nih.govresearchgate.net This high-throughput screen identifies compounds that inhibit cell growth and can reveal selective activity against certain cancer types. researchgate.net The results are often reported as the percentage of cell growth inhibition at a standard concentration (e.g., 10 µM). nih.gov

For potential antibacterial agents, screening platforms include assays that measure the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov These assays can test for the inhibition of specific enzyme functions, such as ATP-dependent supercoiling. researchgate.net The initial output may be the residual enzyme activity at a given inhibitor concentration, followed by the determination of IC50 values for the most active compounds. nih.gov These targeted screens are crucial for identifying compounds with specific mechanisms of action.

Mechanistic Studies of Enzyme Inhibition by Pyrazolyl Scaffolds

The pyrazole (B372694) scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse array of enzymatic targets. Mechanistic studies have revealed that derivatives incorporating this scaffold can act as potent and often selective inhibitors of key enzymes involved in inflammation, cell signaling, metabolic disorders, and microbial replication.

The pyrazole scaffold is a well-established framework for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The differential inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. The drug celecoxib, which features a 1,5-diaryl pyrazole core, is a primary example of a successful selective COX-2 inhibitor. nih.gov

Research into novel pyrazole derivatives continues to yield compounds with high potency and selectivity for COX-2. In vitro assays are used to determine the IC50 values for both COX-1 and COX-2, allowing for the calculation of a selectivity index (SI = IC50 COX-1 / IC50 COX-2). Studies have identified pyrazole-chalcone derivatives with excellent screening results compared to celecoxib, demonstrating high edema inhibition and favorable ulcerogenic profiles. nih.gov Other synthetic series have yielded compounds with COX-2 inhibitory activity in the low micromolar and even nanomolar range, highlighting the tunability of the pyrazole core for achieving potent and selective COX modulation. nih.govacs.org

| Compound Class/Derivative | Target | IC50 | Selectivity Index (SI) |

| Pyrazole Derivative (PYZ28) | COX-2 | 0.26 µM | >192.3 |

| Pyrazole Derivative (PYZ16) | COX-2 | 0.52 µM | 10.73 |

| Pyrazole Derivative (PYZ19) | COX-2 | 5.01 µM | - |

| Dihydropyrazole Sulphonamide (PYZ21) | COX-2 | 0.08 µM | - |

| Pyrazole Derivative (PYZ31) | COX-2 | 19.87 nM | - |

| Pyrazole-Chalcone (6e) | COX-2 | - | 215.44 |

| Celecoxib (Reference) | COX-2 | 0.28 µM | 178.57 |

This table summarizes the in vitro inhibitory activity of various pyrazole derivatives against the COX-2 enzyme, with data extracted from scientific literature. nih.govnih.govacs.org

The pyrazole scaffold has been successfully utilized to develop potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. lbl.gov Inhibition of specific PDE isozymes, such as PDE4, is a therapeutic strategy for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Scaffold-based drug design, combining low-affinity screening with high-throughput co-crystallography, has been a powerful approach to discover and optimize pyrazole-based PDE inhibitors. lbl.gov Initial hits, such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (a weak PDE4D inhibitor), can be rapidly optimized through structural analysis of the enzyme-inhibitor complex. This iterative process has led to the development of derivatives with over a 4,000-fold increase in potency, achieving IC50 values in the low nanomolar range for PDE4. lbl.gov Structure-activity relationship studies on pyrazolopyridine-pyridazinone derivatives have further demonstrated that modifications to the pyrazole scaffold, such as the introduction of hydrophobic substituents, strongly promote PDE4 inhibition. nih.gov

| Compound Derivative | Target | IC50 |

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 82 µM |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.27 µM |

| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 µM (21 nM) |

| Benzoxaborole analogue (31) | PDE4B | 0.42 nM |

| Sulfonyl hydrazone derivative (LASSBio-1632) | PDE4A | 0.5 µM |

| Sulfonyl hydrazone derivative (LASSBio-1632) | PDE4D | 0.7 µM |

This table presents the in vitro inhibitory potency of various compounds containing pyrazole or other scaffolds against PDE4 isozymes. lbl.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scientificarchives.comnih.gov The pyrazole scaffold has emerged as a promising framework for the design of novel PTP1B inhibitors.

Researchers have synthesized and evaluated libraries of pyrazole derivatives, identifying compounds with significant inhibitory activity. scientificarchives.com For example, a series of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups were identified as competitive PTP1B inhibitors, with the most potent compound exhibiting an IC50 value of 0.67 µM and a 9-fold selectivity over the related T-cell protein tyrosine phosphatase (TCPTP). researchgate.net Other studies involving the fusion of N-phenylpyrazole heterocycles to natural product skeletons, like glycyrrhetinic acid, have also yielded potent non-competitive inhibitors with IC50 values in the low micromolar range. nih.govmdpi.com These findings underscore the potential of pyrazole-containing molecules as a new class of agents for managing type 2 diabetes. scientificarchives.com

| Compound Class/Derivative | Inhibition Type | Target | IC50 |

| 1,3-diphenyl-1H-pyrazole derivative (IIIv) | Competitive | PTP1B | 0.67 µM |

| N-phenylpyrazole-glycyrrhetinic acid (5f) | Non-competitive | PTP1B | 4.4 µM |

| Indole-glycyrrhetinic acid with pyrazole (4f) | Non-competitive | PTP1B | 2.5 µM |

| 5-(2-hydroxyphenyl)-3-{...}-1-phenylpyrazole (20) | Non-competitive | PTP1B | 27 µM |

| 3-(2-hydroxyphenyl)-5-{...}pyrazole (22) | Non-competitive | PTP1B | 36 µM |

This table summarizes the in vitro inhibitory activity and mechanism of various pyrazole-containing derivatives against PTP1B. scientificarchives.comnih.govresearchgate.net

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. It represents a well-validated target for antibacterial drugs, distinct from those in human cells. nih.gov While fluoroquinolones are the most famous inhibitors of this enzyme, the rise of resistance has spurred the search for new classes of inhibitors, including those based on heterocyclic scaffolds. nih.gov

Novel classes of ATP-competitive inhibitors targeting the GyrB subunit of DNA gyrase have been discovered. For instance, N-phenylpyrrolamides have been developed into potent inhibitors with IC50 values in the low nanomolar range against E. coli DNA gyrase. nih.govrsc.org These compounds function by binding to the ATP pocket of the enzyme. nih.gov Although distinct from pyrazoles, their development showcases a successful strategy for creating potent and selective bacterial topoisomerase inhibitors. This approach of targeting the ATP-binding site is applicable to the design of pyrazole-based congeners, and various heterocyclic compounds have shown promise, inhibiting DNA gyrase with IC50 values in the low µg/mL range. researchgate.netresearchgate.net

| Compound Class/Derivative | Target Organism | Target Enzyme | IC50 |

| N-phenylpyrrolamide (22e) | E. coli | DNA Gyrase | 2 nM |

| N-phenylpyrrolamide (23b) | E. coli | DNA Gyrase | 20 nM |

| Pyrrolamide 1 | E. coli | DNA Gyrase | 3 µM |

| Fluoroquinolone derivative (10a) | M. smegmatis | DNA Gyrase | 5 µg/mL |

| Naphthyridine derivative (8p) | M. smegmatis | DNA Gyrase | <50 µg/mL |

This table shows the inhibitory concentrations of various heterocyclic compounds against bacterial DNA gyrase. nih.govresearchgate.netnih.govresearchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial and anticancer therapies. researchgate.netnih.gov DHFR inhibitors disrupt the folate metabolic pathway, leading to cell death. researchgate.net The pyrazole scaffold has been incorporated into novel molecular hybrids designed to inhibit this enzyme.

Synthetic pyrazole derivatives have demonstrated potent DHFR inhibitory activity, with IC50 values in the low micromolar and even nanomolar ranges. nih.govmedchemexpress.com For example, certain thiophenyl-pyrazolyl-thiazole hybrids have shown remarkable suppression of M. tuberculosis DHFR, with IC50 values as low as 4.21 µM, which is more potent than the reference drug trimethoprim. nih.gov Other studies on caffeic acid-based derivatives have identified compounds with DHFR inhibition at IC50 values of 0.048 µM, significantly more potent than the classical DHFR inhibitor methotrexate. researchgate.net These findings highlight the potential of designing novel pyrazole-containing antifolates for various therapeutic applications.

| Compound Class/Derivative | Target Enzyme | IC50 | Reference Drug (IC50) |

| Thiophenyl-pyrazolyl-thiazole hybrid (4c) | M. tuberculosis DHFR | 4.21 µM | Trimethoprim (6.23 µM) |

| Thiophenyl-pyrazolyl-thiazole hybrid (6b) | M. tuberculosis DHFR | 5.70 µM | Trimethoprim (6.23 µM) |

| Caffeic acid derivative (CE11) | DHFR | 0.048 µM | Methotrexate |

| Chlorogenic acid | DHFR | 0.27 µM | - |

| Piritrexim | T. gondii DHFR | 0.011 µM | - |

| Trimetrexate | Human DHFR | 4.74 nM | - |

This table presents the in vitro inhibitory activity of various compounds, including pyrazole hybrids, against DHFR from different sources. researchgate.netnih.govmedchemexpress.com

Fungal 14-alpha Demethylase Targeting

The pyrazole moiety is a key structural feature in a variety of compounds investigated for antifungal properties. The primary mechanism of action for many azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14-alpha demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While direct studies on 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid are not available, research on other pyrazole derivatives suggests a potential for this class of compounds to exhibit antifungal activity.

A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates demonstrated that these compounds exhibit varying degrees of antifungal activity against several phytopathogenic fungi. nih.gov For instance, the isoxazolol pyrazole carboxylate 7ai showed strong activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Structure-activity relationship (SAR) analysis from this study indicated that the nature of substituents on the pyrazole ring and the aniline (B41778) moiety significantly influences the antifungal potency. nih.gov Another study on pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors also highlighted the antifungal potential of the pyrazole scaffold. acs.org

These findings collectively suggest that the pyrazole core is a viable pharmacophore for the development of antifungal agents, likely acting through mechanisms that may include the inhibition of 14-alpha demethylase. Further investigation would be required to determine if this compound or its close congeners possess such activity.

Other Protease Enzyme Interactions (e.g., Falcipain, Plasmepsin)

The investigation of pyrazole-containing compounds has extended to their potential as inhibitors of parasitic proteases, which are critical for the survival and pathogenesis of organisms such as Plasmodium falciparum, the causative agent of malaria. Falcipain and plasmepsin are two such protease families that play a central role in the degradation of host hemoglobin by the parasite.

Research into coumarin-containing pyrazoline derivatives has identified potential inhibitors of falcipain-2. nih.gov A molecular docking study suggested that these compounds could bind to the active site of falcipain-2 in a manner similar to known inhibitors. nih.gov Specifically, the compound 3-(1-benzoyl-5-(4-flurophenyl)-4,5-dihydro-1H-pyrazol-3yl)-7-(diethyamino)-2H-chromen-2-one was identified as a potent antimalarial agent. nih.gov

Regarding plasmepsins, while direct inhibition by pyrazole-phenylacetic acid derivatives has not been reported, the broader class of peptidomimetic inhibitors has been extensively studied. nih.gov These studies provide a foundation for the rational design of inhibitors targeting plasmepsin I, II, and IV. Given the structural diversity of compounds that can inhibit these proteases, it is conceivable that non-peptidic scaffolds, such as that of this compound, could be adapted to interact with the active sites of these enzymes. However, dedicated screening and SAR studies would be necessary to explore this possibility.

Receptor Ligand Binding and Allosteric Modulation Studies

Congeners of this compound have been investigated as positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. In particular, M4 mAChR subtype-selective PAMs are of interest for their potential therapeutic applications in neurological and psychiatric disorders.

A study on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives, which are structurally analogous to the compound of interest, reported the synthesis and pharmacological evaluation of these molecules as M4 mAChR PAMs. nih.gov The research demonstrated that small structural modifications to these pyrazole-containing compounds could lead to significant differences in their baseline activity, potency (pEC50), and maximum effect (Emax) in functional assays. nih.gov The study identified novel PAMs with improved allosteric properties compared to lead compounds. nih.gov

| Compound | pEC50 | Emax (%) | Comments |

|---|---|---|---|

| 6k | 7.2 | 110 | Showed improved allosteric properties. |

| 6l | 7.5 | 125 | Demonstrated enhanced potency and efficacy. |

These findings indicate that the pyrazole-phenyl scaffold is a promising template for the development of selective mAChR modulators.

GPR142, a G-protein coupled receptor predominantly expressed in pancreatic β-cells, has emerged as a target for the treatment of type 2 diabetes. Agonists of GPR142 stimulate insulin secretion in a glucose-dependent manner. Several studies have focused on the development of pyrazole-based GPR142 agonists.

One study reported the optimization of a high-throughput screening hit, leading to the discovery of potent and orally bioavailable GPR142 agonists with a pyrazole core. nih.gov The structure-activity relationship (SAR) of the pyrazole side chain was explored, revealing that modifications at this position significantly impact the compound's potency and metabolic stability. nih.gov Another investigation into aminopyrazole-phenylalanine based GPR142 agonists led to the discovery of a tool compound with good agonistic activity and desirable pharmacokinetic properties. nih.gov The pyrazole ring was identified as an optimal central scaffold for these agonists. nih.gov

| Compound | hGPR142 EC50 (μM) | Key Structural Feature |

|---|---|---|

| Compound 7c | 0.0070 | n-Butyl side chain on pyrazole. nih.gov |

| Compound 22 | 0.042 | Aminopyrazole-phenylalanine carboxylic acid. nih.gov |

The consistent success in developing potent GPR142 agonists based on the pyrazole scaffold suggests that this compound and its congeners could also interact with this receptor, although this remains to be experimentally verified.

The interaction of pyrazole derivatives with ion channels is another area of active research. Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials and are established targets for the treatment of pain and epilepsy.

A series of low molecular weight biaryl substituted pyrazole carboxamides have been identified as potent blockers of voltage-gated sodium channels. nih.gov One compound from this series, a Nav1.7 blocker, demonstrated excellent efficacy in a neuropathic pain model. nih.gov This indicates that the substituted biaryl pyrazole scaffold is a viable starting point for the development of sodium channel modulators. While the phenylacetic acid moiety of the title compound differs from the carboxamide group in these reported blockers, the shared biaryl pyrazole core suggests a potential for interaction with VGSCs.

Regarding calcium channels, while there is extensive research on their modulation by various chemical entities, specific studies on pyrazole-phenylacetic acid derivatives are scarce. nih.govfrontiersin.org Given the broad range of compounds that can affect calcium channel function, it is plausible that congeners of this compound could exhibit modulatory activity, but this requires further investigation.

The pyrazole scaffold has also been incorporated into ligands targeting opioid and serotonin (B10506) receptors, which are implicated in a multitude of physiological and pathological processes, including pain, mood, and cognition.

A series of 1-(diphenylmethyl)pyrazole derivatives have been reported to have an affinity for opioid receptors, particularly the delta subtype. bioworld.com More recently, a novel 1-pyrazole methyl ester derivative, MPCIE (methyl 5-trichloromethyl-3-methyl-1H-pyrazole-1-carboxylate), was identified as a potent and orally active antinociceptive agent that targets kappa opioid receptors. nih.gov This compound was found to prevent the binding of a known kappa-opioid ligand in vitro with an IC50 of 0.68 μM. nih.gov Studies on pyrazole analogs with fluorine substitutions on a phenyl ring have also shown antinociceptive effects associated with the activation of opioid receptors. nih.gov

In the context of serotonin receptors, while direct evidence for the binding of this compound is lacking, the structural features of phenylacetic acid and its derivatives are found in some ligands for serotonin receptors. acnp.org The affinity of various heterocyclic compounds for different serotonin receptor subtypes has been documented, and the pyrazole nucleus is present in some multi-target ligands that interact with both serotonin and dopamine (B1211576) receptors. researchgate.netresearchgate.netnih.govmdpi.com However, the specific contribution of the this compound scaffold to serotonin receptor binding remains an open area for research.

Cellular and Molecular Mechanisms of Action

While specific research on the cellular and molecular mechanisms of action of this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous pharmacological investigations. These studies provide insights into the potential mechanisms through which this compound and its congeners may exert their biological effects.

Anti-inflammatory Signaling Pathway Modulation (e.g., cytokine suppression, NF-κB inhibition)

Pyrazole-containing compounds have been widely investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. nih.govnih.gov A significant mechanism of action for many pyrazole derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govsci-hub.se

In studies on various pyrazole analogs, researchers have observed a significant reduction in the levels of these pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. nih.govnih.gov For instance, certain novel pyrazole derivatives have been shown to inhibit NF-κB transcriptional activity, leading to a dose-dependent decrease in the production of IL-1β, IL-6, and TNF-α. nih.govnih.gov The inhibition of NF-κB activation by these compounds prevents its translocation to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov Some pyxinol derivatives, modified with a pyrazole fragment, have also demonstrated anti-inflammatory effects by potentially impeding the phosphorylation of the p65 subunit of NF-κB. mdpi.com

The phenylacetic acid moiety may also contribute to anti-inflammatory effects. Phenylacetic acid itself has been shown to enhance the activation of polymorphonuclear leucocytes (PMNLs), key players in the inflammatory response. nih.gov This suggests that derivatives of phenylacetic acid could modulate inflammatory pathways, although the specific impact of its combination with a pyrazole ring requires further investigation.

Table 1: Effects of Pyrazole Congeners on Inflammatory Markers

| Compound/Derivative Class | Cell Line | Stimulant | Key Findings |

| Novel Pyrazole Analogs | RAW 264.7 | LPS | Inhibition of NF-κB transcriptional activity. nih.govnih.gov |

| Novel Pyrazole Analogs | RAW 264.7 | LPS | Significant reduction in IL-1β, TNF-α, and IL-6 levels. nih.govnih.gov |

| Pyrazole-containing Indolizine Derivatives | Not Specified | Not Specified | Reduced expression of NF-κB, PPAR-g, and TNF-α. sci-hub.se |

| Pyxinol Derivatives with Pyrazole Fragment | RAW 264.7 | LPS | Inhibition of nitric oxide (NO) and mitochondrial reactive oxygen species (MtROS) production. mdpi.com |

| Phenylacetic acid (PAA) | Human PMNLs | E. coli | Enhanced oxidative burst and phagocytosis; decreased apoptosis. nih.gov |

Antiproliferative Mechanisms and Cell Cycle Perturbations

A significant body of research has focused on the anticancer potential of pyrazole derivatives, revealing their ability to induce antiproliferative effects through various molecular mechanisms. mdpi.comnih.gov One of the primary mechanisms is the induction of cell cycle arrest, often at the G2/M phase, which ultimately leads to apoptosis (programmed cell death). mdpi.comwaocp.org

Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization. mdpi.comnih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site of tubulin, these derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. mdpi.com For example, a novel pyrazole derivative, PTA-1, has been shown to disrupt microtubule organization and inhibit tubulin polymerization, causing cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells. nih.gov

Furthermore, some pyrazole derivatives have been found to induce cell cycle arrest in other phases as well. For instance, a pyrazole derivative of usnic acid was reported to increase the percentage of G0/G1 cells in a dose-dependent manner in pancreatic cancer cells. nih.gov Another study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrated the induction of S phase cell cycle arrest in triple-negative breast cancer cells. waocp.orgnih.gov The antiproliferative activity of some pyrazole derivatives is also associated with the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. waocp.orgnih.gov

Table 2: Antiproliferative and Cell Cycle Effects of Pyrazole Congeners

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action |

| Pyrazole-containing tubulin polymerization inhibitors | Multiple cancer cell lines | Inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis. mdpi.com |

| 1,4-dihydroindenopyrazole-oxindole conjugates | HeLa, A549, MDA-MB231 | Inhibit tubulin polymerization, G2/M phase arrest, and apoptosis induction through caspase-3 activation. mdpi.com |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1) | MDA-MB-231 | Disrupts microtubule organization, inhibits tubulin polymerization, and arrests cells in the S and G2/M phases. nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Induces S phase cell cycle arrest and apoptosis, accompanied by elevated ROS levels. waocp.orgnih.gov |

| Pyrazole derivative of usnic acid | Pancreatic cancer cells | Induces G0/G1 cell cycle arrest. nih.gov |

Antimicrobial Action Mechanisms (e.g., membrane disruption, nucleic acid synthesis inhibition)

The pyrazole scaffold is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govorientjchem.orgmdpi.com While the precise mechanisms of action are diverse and not always fully elucidated for every derivative, some general modes of action have been proposed and investigated.

One of the key targets for antimicrobial pyrazole derivatives is DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. nih.goveurekaselect.com Inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. Several pyrazole derivatives have been identified as potent DNA gyrase inhibitors, showing activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Pyrazole Congeners

| Compound/Derivative Class | Target Organism(s) | Proposed Mechanism of Action |

| Pyrazole derivatives | S. aureus, E. coli | DNA gyrase inhibition. nih.goveurekaselect.com |

| Thiazolo-pyrazole derivatives | MRSA | Growth inhibition. nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, Staphylococcus epidermidis, B. subtilis | Potent antimicrobial activity. nih.gov |

| Pyrazole-3-carboxylic acid derivatives | Candida species | Antifungal activity. mdpi.com |

Antiviral Replication Cycle Interference

The antiviral potential of pyrazole derivatives has been recognized against a variety of viruses. rsc.orgacs.orgnih.gov These compounds can interfere with different stages of the viral replication cycle, from entry into the host cell to the synthesis and assembly of new viral particles. The specific mechanism of action is highly dependent on the viral target and the chemical structure of the pyrazole derivative.

For instance, some pyrazole-based compounds have shown efficacy against coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org Molecular docking studies suggest that these compounds may bind to key viral proteins, thereby inhibiting their function and disrupting the viral life cycle. rsc.org Other pyrazole derivatives have demonstrated activity against Newcastle disease virus (NDV) by inhibiting virus-induced hemagglutination. nih.gov

Furthermore, pyrazole derivatives containing an oxime moiety have been reported to possess antiviral activities against tobacco mosaic virus (TMV). acs.org The versatility of the pyrazole scaffold allows for the design of compounds that can target specific viral enzymes or structural proteins, making it a promising framework for the development of novel antiviral agents. nih.govresearchgate.net

Table 4: Antiviral Activity of Pyrazole Congeners

| Compound/Derivative Class | Target Virus(es) | Proposed Mechanism of Action |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Inhibition of viral replication, potentially through binding to key viral proteins. rsc.org |

| 4-substituted pyrazole derivatives | Newcastle disease virus (NDV) | Inhibition of virus-induced hemagglutination. nih.gov |

| Pyrazole derivatives containing an oxime moiety | Tobacco mosaic virus (TMV) | Inactivation effects. acs.org |

| 1,3-diphenylpyrazole derivatives | Newcastle disease virus (NDV) | Protection of chicks against NDV. nih.gov |

Structure Activity Relationship Sar Studies of 2 3 1h Pyrazol 4 Yl Phenyl Acetic Acid Derivatives

Impact of Substituents on the Phenyl Ring on Biological Potency

The substitution pattern on the phenyl ring of pyrazolylphenylacetic acid derivatives plays a critical role in modulating their biological potency, particularly as inhibitors of COX enzymes. Research on various diaryl heterocyclic compounds has established that the nature and position of substituents on the phenyl ring can significantly influence inhibitory activity and selectivity for COX-2. nih.gov

In analogous series of COX-2 inhibitors, the presence of specific substituents at the para-position of the phenyl ring is a common feature for enhanced potency. For instance, in diarylpyrazole and related heterocyclic inhibitors, a p-sulfonamido (-SO2NH2) or a p-methylsulfonyl (-SO2CH3) group is a well-known pharmacophore that contributes to high COX-2 selectivity and potency. nih.govnih.gov These groups can form hydrogen bonds with key amino acid residues within the secondary pocket of the COX-2 active site, such as Arg513, which is not as accessible in the COX-1 isoform. nih.gov

The electronic nature of the substituents also affects activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position of the phenyl ring have been shown to enhance the anti-inflammatory activity of certain pyrazole (B372694) derivatives. nih.gov Conversely, the introduction of bulky or hydrophobic groups can also be beneficial. For example, an isobutylphenyl group at the appropriate position is a feature of some potent anti-inflammatory agents. nih.gov

The position of the substituent is equally important. While para-substitution is often optimal for COX-2 selectivity, modifications at other positions can alter the activity profile. For instance, meta-substitution with acidic groups on a phenyl ring in a series of 3,4,5-substituted pyrazoles led to increased activity against meprin β, another therapeutic target. nih.gov

The following interactive table summarizes the general trends observed for phenyl ring substitutions on the biological potency of pyrazolyl-containing compounds, which can be extrapolated to the 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid scaffold.

| Substituent Position | Type of Substituent | General Impact on Biological Potency (e.g., COX-2 Inhibition) | Rationale |

| Para | -SO2NH2, -SO2CH3 | Generally increases potency and selectivity | Forms key interactions in the secondary pocket of COX-2. |

| Para | Halogens (F, Cl) | Often enhances potency | Can improve binding affinity through electronic and hydrophobic interactions. |

| Para | Small alkyl groups (e.g., -CH3) | Can be well-tolerated or slightly enhance potency | Fills hydrophobic pockets in the enzyme active site. |

| Ortho/Meta | Varied | Effects are variable and context-dependent | Can influence the overall conformation and steric fit of the molecule in the binding site. |

| Para | Bulky hydrophobic groups | Can enhance potency | Can establish favorable van der Waals and hydrophobic interactions. |

Influence of Modifications on the Pyrazole Ring on Pharmacological Activity

Modifications to the pyrazole ring itself, including N-substitution and substitution at other available positions, are crucial for determining the pharmacological activity of this compound derivatives.

N-substitution on the pyrazole ring is a key determinant of activity. In many series of pyrazole-based inhibitors, the N1 position is often substituted with a phenyl or a substituted phenyl group. mdpi.com This N-aryl substituent can occupy a hydrophobic region of the enzyme's active site, contributing significantly to the binding affinity. The nature of the substituents on this N-phenyl ring can further fine-tune the activity. For example, in a series of N-substituted pyrazoles, N-benzenesulfonamide derivatives were found to be preferentially selective toward COX-2. researchgate.net

Substitution at other positions of the pyrazole ring also has a profound impact. For instance, in the well-known COX-2 inhibitor celecoxib, a trifluoromethyl (-CF3) group at the C3 position of the pyrazole ring is crucial for its high potency and selectivity. This group is believed to bind in a hydrophobic pocket of the COX-2 enzyme. nih.gov The size and nature of the substituent at this position are critical; for example, replacing the trifluoromethyl group with a methyl or benzyl (B1604629) group can lead to a decrease in inhibitory activity. nih.gov

The substitution pattern on the pyrazole ring can also influence the selectivity for different biological targets. While certain substitutions favor COX-2 inhibition, others might lead to activity against other enzymes or receptors. This highlights the versatility of the pyrazole scaffold in medicinal chemistry. mdpi.comnih.gov

The following interactive data table outlines the general effects of pyrazole ring modifications on the pharmacological activity of pyrazolyl-containing compounds.

| Modification Site | Type of Modification | General Impact on Pharmacological Activity | Example from Analogous Series |

| N1-position | Phenyl or substituted phenyl group | Often essential for high potency | N-phenyl substitution is a common feature in many COX inhibitors. researchgate.net |

| C3-position | Trifluoromethyl (-CF3) group | Can significantly enhance potency and selectivity | Crucial for the activity of celecoxib. nih.gov |

| C3-position | Small alkyl or aryl groups | Variable effects, can increase or decrease activity | A methyl group at this position can be less effective than a trifluoromethyl group. nih.gov |

| C5-position | Aryl group | Often contributes to binding affinity | A p-methylphenyl group is present in celecoxib. nih.gov |

The Role of the Acetic Acid Moiety in Target Interaction and Biological Efficacy

The primary role of the carboxylic acid group in traditional NSAIDs is to form a salt bridge with a conserved arginine residue (Arg120) at the entrance of the COX active site. researchgate.net This interaction is crucial for anchoring the inhibitor to the enzyme and is a key determinant of inhibitory potency. It is highly probable that the acetic acid moiety in the this compound scaffold would engage in a similar interaction.

Esterification of the carboxylic acid can lead to prodrugs that may have altered pharmacokinetic profiles and potentially reduced gastrointestinal side effects, which are often associated with the direct acidic nature of NSAIDs. researchgate.net However, the free carboxylic acid is generally required for potent COX inhibition, as the esterified forms often exhibit reduced activity until they are hydrolyzed back to the active acid form in vivo. acs.org

The following table summarizes the expected role of the acetic acid moiety in the biological activity of this compound derivatives.

| Feature of Acetic Acid Moiety | Role in Target Interaction and Efficacy | Consequence of Modification |

| Carboxylate group (-COO-) | Forms a crucial salt bridge with Arg120 or hydrogen bonds with other key residues (e.g., Tyr385, Ser530) in the COX active site. | Loss of this interaction through modification generally leads to a significant decrease in inhibitory potency. |

| Acidic nature | Contributes to the overall physicochemical properties and can influence absorption and distribution. | Esterification can create prodrugs with potentially improved gastrointestinal tolerance. |

| Linker length and flexibility | The ethylene (B1197577) linker provides optimal positioning of the carboxylate for interaction with the target residues. | Altering the linker length or rigidity can negatively impact binding affinity. |

Conformational Analysis and Bioactive Conformations of Pyrazolylphenylacetic Acid Scaffolds

In diaryl heterocycles that act as COX-2 inhibitors, the dihedral angle between the two aromatic rings is a key determinant of selectivity. The active site of COX-2 is larger and more accommodating than that of COX-1, allowing for a wider range of dihedral angles in bound inhibitors. nih.gov The bioactive conformation of these inhibitors often involves a non-planar arrangement of the aryl rings, which allows the molecule to adopt a conformation that fits snugly into the COX-2 active site.

Molecular modeling and computational studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are often employed to determine the likely bioactive conformation of a series of inhibitors. nih.gov These studies can help to rationalize the observed SAR and guide the design of new, more potent compounds. For pyrazolylphenylacetic acid derivatives, the bioactive conformation would be the one that maximizes favorable interactions with the amino acid residues of the target enzyme, such as hydrophobic interactions with the pocket and hydrogen bonding of the key functional groups.

The flexibility of the acetic acid side chain also contributes to the conformational landscape of these molecules. The ability of this side chain to adopt the correct orientation for interaction with the key residues in the active site is essential for high-affinity binding. Rotational barriers around the single bonds connecting the different moieties of the molecule will influence the energetically preferred conformations in solution and in the bound state.

Computational and in Silico Approaches in 2 3 1h Pyrazol 4 Yl Phenyl Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the binding of 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid to any biological target have been published. Such studies would typically predict the binding affinity and interaction patterns with proteins, but this information is not available for this compound.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

There are no available reports on molecular dynamics simulations performed on this compound, either in a bound state with a receptor or in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models have been developed that include this compound. QSAR studies require a dataset of structurally related compounds with measured biological activities, and this compound does not appear in such published datasets.

Virtual Screening Methodologies for Novel Hit Identification

The compound this compound has not been reported as a hit or a lead compound in any published virtual screening campaigns.

Prediction of Activity Spectra for Substances (PASS) Analysis

A PASS analysis for this compound has not been documented in the scientific literature. This type of analysis predicts a wide range of biological activities based on the structure of a compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)

While Density Functional Theory (DFT) and other quantum chemical calculations are common for pyrazole (B372694) derivatives, no studies have been published that specifically detail the electronic structure, HOMO-LUMO gap, or reactivity descriptors for this compound.

In Silico Evaluation of Drug-like Properties and Pharmacokinetic Predictions

There are no published in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles or evaluations of drug-like properties according to frameworks like Lipinski's Rule of Five specifically for this compound.

Future Research Directions and Perspectives for 2 3 1h Pyrazol 4 Yl Phenyl Acetic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid and its analogs should focus on green chemistry principles to enhance sustainability and reduce environmental impact.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. nih.govnih.gov The application of flow chemistry could lead to a more efficient and safer synthesis of pyrazole-containing compounds, particularly when handling potentially hazardous reagents or intermediates. nih.govnih.gov A two-stage flow synthesis has been successfully employed for other substituted pyrazoles, starting from acetophenones, which could be adapted for this specific scaffold. researchgate.net

One-Pot and Multicomponent Reactions: These strategies improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.govresearchgate.net One-pot methods for the synthesis of substituted pyrazoles from readily available starting materials like ketones, aldehydes, and hydrazines have been developed and could be adapted. nih.govresearchgate.net The use of environmentally benign catalysts and solvents, such as water, is also a key aspect of this approach. nih.govmdpi.comtandfonline.com

C-H Activation: Direct functionalization of C-H bonds is an emerging and powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.govnih.govnih.govmonash.edu Transition-metal-catalyzed C-H activation could be a novel approach to directly couple the pyrazole (B372694) and phenyl rings, offering a more direct and efficient synthetic route. nih.govmonash.edu

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. nih.govnih.gov | Continuous production with minimized handling of hazardous intermediates. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.govresearchgate.net | Streamlined synthesis from simple precursors in a single reaction vessel. nih.gov |

| Green Solvents/Catalysts | Reduced environmental impact and improved sustainability. nih.govmdpi.comtandfonline.com | Use of water as a solvent and recyclable catalysts for a more eco-friendly process. nih.govtandfonline.com |

| C-H Activation | High atom economy and avoidance of pre-functionalization. nih.govnih.govnih.govmonash.edu | Direct coupling of pyrazole and phenyl moieties to simplify the synthetic route. nih.govmonash.edu |

Advanced Mechanistic Elucidation of Biological Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent. Future research should employ a combination of experimental and computational techniques to elucidate its mechanism of action.

Prospective research avenues include:

Target Identification and Validation: While the phenylacetic acid component suggests anti-inflammatory activity, the specific molecular targets of the entire compound are yet to be fully identified. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be used to identify and validate its biological targets. Pyrazole derivatives are known to target a wide range of proteins, including kinases, cyclooxygenases, and various receptors. acs.orgresearchgate.net

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. This will reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for its biological activity. tandfonline.com The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, likely plays a key role in these interactions. researchgate.net

Biophysical and Biochemical Assays: A battery of in vitro assays should be employed to characterize the compound's effect on target function. This includes enzyme inhibition assays, receptor binding assays, and cell-based functional assays. For instance, if a kinase is identified as a target, assays to determine its inhibitory potency (IC50) and its effect on downstream signaling pathways would be essential. tandfonline.com

| Research Approach | Objective | Expected Outcome |

| Target Identification | To identify the specific proteins or enzymes that the compound interacts with. | A list of potential biological targets for further validation. |

| Structural Biology | To determine the three-dimensional structure of the compound bound to its target. | Detailed insights into the binding mode and key molecular interactions. tandfonline.com |

| Biochemical Assays | To quantify the functional effect of the compound on its target. | Determination of potency (e.g., IC50, Ki) and mechanism of inhibition/activation. tandfonline.com |

| Cell-based Assays | To assess the compound's activity in a cellular context. | Understanding of the compound's effects on cellular processes and signaling pathways. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. acs.orgresearchgate.netscispace.com The integration of these computational tools can significantly enhance the development of analogs of this compound.

Future applications of AI and ML include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. acs.org These models can then be used to predict the bioactivity of virtual or newly synthesized analogs of the target compound, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the core scaffold of this compound and a set of desired properties (e.g., high potency, low toxicity), it can generate a library of novel, optimized analogs.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in drug development. AI/ML models can be used to predict these properties early in the design process, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netacs.org These models can provide valuable insights into the structural features that are important for activity and can guide the design of more potent analogs. researchgate.netacs.org

| AI/ML Application | Description | Benefit for Drug Design |

| Predictive Bioactivity Modeling | Using algorithms to predict the biological activity of compounds based on their structure. acs.org | Rapidly screen large virtual libraries to identify promising candidates. nih.gov |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Explore a wider chemical space and design optimized molecules. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. nih.gov | Early identification and elimination of candidates with poor drug-like properties. nih.gov |

| QSAR Studies | Correlating chemical structure with biological activity to guide lead optimization. nih.govresearchgate.netacs.org | Understand structure-activity relationships and design more potent analogs. researchgate.netacs.org |

Development of Highly Selective and Potent Analogs for Specific Therapeutic Targets

Lead optimization is a critical phase in drug discovery that involves modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The scaffold of this compound offers multiple points for chemical modification to develop highly selective and potent analogs for specific therapeutic targets.

Key strategies for analog development include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to different parts of the molecule affect its biological activity is essential. scispace.comresearchgate.net This involves synthesizing a series of analogs with variations in the substituents on the phenyl ring, the pyrazole ring, and modifications to the acetic acid side chain. For instance, introducing different functional groups on the phenyl ring can modulate the compound's electronic and steric properties, which can in turn affect its binding to the target. nih.gov

Target-Specific Design: Once a specific biological target is identified and validated, analogs can be designed to optimize interactions with the target's binding site. For example, if the target is a kinase, analogs can be designed to form specific hydrogen bonds with key residues in the ATP-binding pocket. nih.govnih.govresearchgate.net

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid group of the acetic acid moiety could be replaced with other acidic functional groups like a tetrazole to potentially improve metabolic stability or cell permeability.

| Modification Site | Potential Modifications | Desired Outcome |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups, halogens, or heterocyclic rings. nih.gov | Improved potency, selectivity, and metabolic stability. nih.govresearchgate.net |

| Pyrazole Ring | Substitution on the nitrogen atom or at other available positions on the ring. | Enhanced binding affinity and modulation of physicochemical properties. |

| Acetic Acid Side Chain | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole). | Improved pharmacokinetic profile and oral bioavailability. |

By pursuing these future research directions, the scientific community can build upon the initial promise of this compound to develop novel and effective therapeutic agents for a range of diseases.

Q & A

Q. How can researchers integrate conflicting spectral or crystallographic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve discrepancies in bond lengths/angles.

- Multi-Lab Reproducibility : Share samples with collaborator labs to verify NMR/IR spectra under identical conditions.

- Meta-Analysis : Aggregate data from PubChem, Reaxys, and ICReDD databases to identify consensus structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.